Cas no 2104624-02-2 (5-methyl-1-(2-methylbutyl)-1H-pyrazol-4-amine)

5-methyl-1-(2-methylbutyl)-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- 2104624-02-2
- SCHEMBL22876845
- 5-methyl-1-(2-methylbutyl)-1H-pyrazol-4-amine
- EN300-1112392
-
- Inchi: 1S/C9H17N3/c1-4-7(2)6-12-8(3)9(10)5-11-12/h5,7H,4,6,10H2,1-3H3
- InChI Key: BGFWQJULHFFKPG-UHFFFAOYSA-N
- SMILES: N1(C(C)=C(C=N1)N)CC(C)CC
Computed Properties
- Exact Mass: 167.142247555g/mol
- Monoisotopic Mass: 167.142247555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 43.8Ų
5-methyl-1-(2-methylbutyl)-1H-pyrazol-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1112392-0.25g |
5-methyl-1-(2-methylbutyl)-1H-pyrazol-4-amine |
2104624-02-2 | 0.25g |
$906.0 | 2023-08-31 | ||
Enamine | EN300-1112392-10.0g |
5-methyl-1-(2-methylbutyl)-1H-pyrazol-4-amine |
2104624-02-2 | 10g |
$4914.0 | 2023-06-10 | ||
Enamine | EN300-1112392-2.5g |
5-methyl-1-(2-methylbutyl)-1H-pyrazol-4-amine |
2104624-02-2 | 2.5g |
$1931.0 | 2023-08-31 | ||
Enamine | EN300-1112392-10g |
5-methyl-1-(2-methylbutyl)-1H-pyrazol-4-amine |
2104624-02-2 | 10g |
$4236.0 | 2023-08-31 | ||
Enamine | EN300-1112392-1.0g |
5-methyl-1-(2-methylbutyl)-1H-pyrazol-4-amine |
2104624-02-2 | 1g |
$1142.0 | 2023-06-10 | ||
Enamine | EN300-1112392-0.1g |
5-methyl-1-(2-methylbutyl)-1H-pyrazol-4-amine |
2104624-02-2 | 0.1g |
$867.0 | 2023-08-31 | ||
Enamine | EN300-1112392-0.5g |
5-methyl-1-(2-methylbutyl)-1H-pyrazol-4-amine |
2104624-02-2 | 0.5g |
$946.0 | 2023-08-31 | ||
Enamine | EN300-1112392-0.05g |
5-methyl-1-(2-methylbutyl)-1H-pyrazol-4-amine |
2104624-02-2 | 0.05g |
$827.0 | 2023-08-31 | ||
Enamine | EN300-1112392-5.0g |
5-methyl-1-(2-methylbutyl)-1H-pyrazol-4-amine |
2104624-02-2 | 5g |
$3313.0 | 2023-06-10 | ||
Enamine | EN300-1112392-1g |
5-methyl-1-(2-methylbutyl)-1H-pyrazol-4-amine |
2104624-02-2 | 1g |
$986.0 | 2023-08-31 |
5-methyl-1-(2-methylbutyl)-1H-pyrazol-4-amine Related Literature
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Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
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Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
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Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
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Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
Additional information on 5-methyl-1-(2-methylbutyl)-1H-pyrazol-4-amine
Introduction to 5-methyl-1-(2-methylbutyl)-1H-pyrazol-4-amine (CAS No. 2104624-02-2)
5-methyl-1-(2-methylbutyl)-1H-pyrazol-4-amine, identified by its Chemical Abstracts Service (CAS) number 2104624-02-2, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic amine belongs to the pyrazole class, a structural motif renowned for its broad spectrum of biological activities. The compound’s unique molecular architecture, featuring a methyl group at the 5-position and a 2-methylbutyl substituent at the 1-position, contributes to its distinct chemical properties and potential applications in medicinal chemistry.
The pyrazole core is a privileged scaffold in drug discovery, exhibiting notable interactions with biological targets such as enzymes and receptors. The introduction of alkyl groups like methyl and 2-methylbutyl enhances the compound’s lipophilicity and binding affinity, making it a promising candidate for further exploration in therapeutic development. Recent advancements in structure-activity relationship (SAR) studies have highlighted the importance of fine-tuning substituents on pyrazole rings to optimize pharmacological outcomes.
One of the most compelling aspects of 5-methyl-1-(2-methylbutyl)-1H-pyrazol-4-amine is its potential role in modulating inflammatory pathways. Emerging research suggests that pyrazole derivatives can interact with Janus kinases (JAKs), a family of enzymes implicated in various inflammatory and autoimmune diseases. The specific arrangement of substituents in this compound may facilitate selective inhibition of JAKs, thereby offering a novel approach to treating conditions such as rheumatoid arthritis and psoriasis. Preclinical studies have demonstrated that structurally analogous pyrazoles exhibit anti-inflammatory effects by disrupting signaling cascades involving JAKs and signal transducer and activator of transcription (STAT) proteins.
In addition to its anti-inflammatory potential, 5-methyl-1-(2-methylbutyl)-1H-pyrazol-4-amine has garnered attention for its possible applications in oncology research. Pyrazole-based compounds have been investigated for their ability to inhibit tyrosine kinases, which are often overactive in cancer cells. The methyl and 2-methylbutyl groups may enhance the compound’s ability to penetrate the cell membrane and reach intracellular targets, potentially leading to improved efficacy against tumor growth. While clinical trials are still in nascent stages, preliminary data from cell-based assays indicate promising results in suppressing proliferation of certain cancer cell lines.
The synthesis of 5-methyl-1-(2-methylbutyl)-1H-pyrazol-4-amine involves multi-step organic reactions, typically starting from readily available precursors such as 3-amino-5-methylpyrazole. The introduction of the 2-methylbutyl group requires careful consideration of reaction conditions to ensure regioselectivity and high yield. Advances in catalytic methods, including transition metal-catalyzed cross-coupling reactions, have streamlined the synthesis process, making it more efficient and scalable for industrial applications.
The pharmacokinetic profile of this compound is another critical area of investigation. Studies suggest that the lipophilic nature imparted by the alkyl substituents may influence its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is essential for optimizing dosing regimens and minimizing potential side effects. Computational modeling techniques, such as molecular dynamics simulations, have been employed to predict how 5-methyl-1-(2-methylbutyl)-1H-pyrazol-4-amine interacts with biological membranes, providing insights into its bioavailability.
Recent publications have also explored the compound’s potential as an antimicrobial agent. Pyrazole derivatives exhibit broad-spectrum activity against bacteria, fungi, and even certain viruses due to their ability to disrupt essential metabolic pathways. The structural features of 5-methyl-1-(2-methylbutyl)-1H-pyrazol-4-amine, particularly the presence of electron-rich aromatic rings and polar functional groups, may contribute to its antimicrobial efficacy by interfering with cell wall synthesis or DNA replication in microbial pathogens.
In conclusion,5-methyl-1-(2-methylbutyl)-1H-pyrazol-4-amine (CAS No. 2104624-02-2) represents a fascinating subject of study in pharmaceutical chemistry. Its unique structural features combined with promising preclinical data position it as a valuable candidate for further development in therapeutic areas ranging from inflammation and cancer to antimicrobial infections. As research continues to uncover new biological functions of pyrazole derivatives,5-methyl-1-(2-methylbutyl)-1H-pyrazol-4-aminesignificant contributions are expected to emerge from ongoing investigations.
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